3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic compound. It features a pyrido[1,2-A]pyrimidin-4-one core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The compound also includes a thiazolidinone moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through multi-step organic synthesis
Formation of Pyrido[1,2-A]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving an appropriate pyridine derivative and a formamide derivative under acidic or basic conditions.
Introduction of Thiazolidinone Moiety: The thiazolidinone moiety can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-A]pyrimidin-4-one Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Thiazolidinone Derivatives: These compounds contain the thiazolidinone moiety but differ in the other parts of the molecule.
Uniqueness
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to the combination of the pyrido[1,2-A]pyrimidin-4-one core and the thiazolidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O2S3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S3/c1-13(2)25-21(27)17(30-22(25)28)12-16-19(29-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
InChI Key |
ABRDHBGUGNPMMN-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)SC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
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